Superior hERG Safety Margin of 5-Methyl vs. 6-Halo Oxazolopyridinone Analogs in α7 nAChR Agonist Series
In the Pfizer α7 nAChR agonist program, compound 24, synthesized directly from 5-methyloxazolo[4,5-b]pyridin-2(3H)-one, displayed a hERG IC50 >15 μM and a negative in vitro micronucleus (IVMN) result. In contrast, the 6-bromo analog (compound 17), 6-chloro analog (compound 18), and 6-fluoro analog (compound 19) exhibited markedly stronger hERG blockade, and both 6-Br and 6-Cl analogs tested positive in the IVMN assay . This demonstrates that the 5-methyl substitution pattern uniquely avoids the genotoxicity and cardiac ion-channel liability observed with 6-halo congeners while preserving nanomolar α7 binding affinity (Ki 13.5 nM for compound 24 vs. 1.00 nM for 6-Cl, 2.08 nM for 6-Br) .
| Evidence Dimension | hERG IC50 and genotoxicity (IVMN) for α7 nAChR agonist compounds derived from oxazolopyridinone scaffold |
|---|---|
| Target Compound Data | Compound 24 (5-methyl scaffold): hERG IC50 >15 μM; IVMN negative |
| Comparator Or Baseline | Compound 17 (6-Br): hERG IC50 2,200 nM; IVMN positive. Compound 18 (6-Cl): hERG IC50 16,200 nM; IVMN positive. Compound 19 (6-F): hERG IC50 27,700 nM; IVMN not tested |
| Quantified Difference | Target compound shows >6.8-fold higher hERG IC50 (less blockade) vs. the least potent 6-halo comparator (6-Br, 2,200 nM) and avoids IVMN positivity exhibited by 6-Br and 6-Cl analogs |
| Conditions | Patch clamp assay in HEK293 cells for hERG; in vitro micronucleus assay with metabolic activation. Rat α7 nAChR binding in GH4C1 cells using [125I]BTX radioligand |
Why This Matters
For CNS drug discovery programs, cardiac safety (hERG) and genetic toxicity are go/no-go criteria; the 5-methyl scaffold provides a path to candidate nomination that 6-halo substituted analogs cannot offer.
- [1] O'Donnell CJ, Rogers BN, Bronk BS, et al. Discovery of 4-(5-Methyloxazolo[4,5-b]pyridin-2-yl)-1,4-diazabicyclo[3.2.2]nonane (CP-810,123), a Novel α7 Nicotinic Acetylcholine Receptor Agonist for the Treatment of Cognitive Disorders in Schizophrenia: Synthesis, SAR Development, and in Vivo Efficacy in Cognition Models. J Med Chem. 2010;53(3):1222-1237. doi:10.1021/jm9015075 View Source
